Nanaomycin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Nanaomycin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin A is a pyranonaphthoquinone antibiotic, originally isolated from Streptomyces rosa var. notoensis, that has garnered significant scientific interest due to its potent and selective biological activities.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of Nanaomycin A. It details its function as a selective inhibitor of DNA methyltransferase 3B (DNMT3B), leading to the reactivation of silenced tumor suppressor genes, and also summarizes its antimicrobial properties.[1][2] This document includes structured data tables for key quantitative information, detailed experimental protocols for pivotal assays, and visualizations of the core signaling pathway and experimental workflows to support further research and development.
Chemical Structure and Physicochemical Properties
Nanaomycin A is characterized by a benzo[g]isochromenequinone core. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identification of Nanaomycin A
| Identifier | Value |
| IUPAC Name | 2-[(1S,3R)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetic acid[1] |
| CAS Number | 52934-83-5[1] |
| Molecular Formula | C₁₆H₁₄O₆[1] |
| SMILES | C[C@@H]1O--INVALID-LINK--CC2=C1C(=O)c1c(O)cccc1C2=O[3] |
| InChI | InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8+/m0/s1[2] |
| Synonyms | Nanafrocin, Nanafrocine, Rosanomycin A, Antibiotic OS 3966A[1][2] |
Table 2: Physicochemical Properties of Nanaomycin A
| Property | Value |
| Molecular Weight | 302.28 g/mol [1] |
| Appearance | Yellow to orange solid[4] |
| Solubility | Insoluble in H₂O; ≥15.1 mg/mL in DMSO; ≥31.07 mg/mL in EtOH (with ultrasonication)[5][6] |
| Storage | Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[4] |
Biological Activity and Mechanism of Action
Nanaomycin A exhibits two primary biological activities: anticancer and antimicrobial. The predominant focus of recent research has been on its role as an epigenetic modulator in cancer therapy.
Anticancer Activity: Selective DNMT3B Inhibition
The primary mechanism of Nanaomycin A's anticancer effect is its selective inhibition of DNA methyltransferase 3B (DNMT3B), an enzyme responsible for de novo DNA methylation.[1][2] In many cancers, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes by DNMTs leads to their silencing, contributing to tumorigenesis.[2]
Nanaomycin A selectively inhibits DNMT3B with a half-maximal inhibitory concentration (IC₅₀) of approximately 500 nM, while showing no significant activity against the maintenance methyltransferase DNMT1.[4][6] This selective inhibition leads to a reduction in global DNA methylation and, crucially, the demethylation of promoter regions of specific tumor suppressor genes, such as Ras association domain family member 1A (RASSF1A).[1][6] The subsequent re-expression of these silenced genes can induce apoptosis and inhibit cell growth in various cancer cell lines.[2]
Table 3: In Vitro Anticancer Activity of Nanaomycin A
| Cell Line | Cancer Type | IC₅₀ (nM) | Exposure Time (hours) |
| HCT116 | Colon Cancer | 400 | 72 |
| A549 | Lung Cancer | 4100 | 72 |
| HL-60 | Acute Myeloid Leukemia | 800 | 72 |
Data sourced from multiple references.[5][6]
Antimicrobial Activity
Nanaomycin A also demonstrates broad-spectrum antimicrobial activity against various bacteria and fungi.[2] Its mechanism in bacteria is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components.[7]
Table 4: Antimicrobial Spectrum of Nanaomycin A (MIC values)
| Organism Type | Organism | MIC (µg/mL) |
| Bacteria | Various Species | <0.01 - 1.56 |
| Fungi | Various Species | 0.4 - 3.12 |
| Plant Pathogenic Fungi | Various Species | 0.4 - 12.5 |
Data sourced from Cayman Chemical product information.[2]
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the biological activity of Nanaomycin A.
In Vitro DNMT Inhibition Assay (Fluorogenic Method)
This assay quantifies the direct inhibitory effect of Nanaomycin A on DNMT3B enzymatic activity.
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Objective: To determine the IC₅₀ value of Nanaomycin A against DNMT3B.
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Methodology:
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Substrate Coating: Microplate wells are coated with a DNA oligonucleotide substrate containing CpG sites.
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Enzymatic Reaction: Recombinant human DNMT3B enzyme is added to the wells along with the methyl donor S-adenosyl methionine (SAM) and varying concentrations of Nanaomycin A. A control group without the inhibitor is included.
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Methylation: The plate is incubated to allow the methylation of the CpG sites on the DNA substrate by DNMT3B.
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Digestion: A methylation-specific endonuclease is added, which specifically cleaves the methylated DNA.
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Signal Generation: The DNA substrate is often labeled with a fluorophore and a quencher. Cleavage separates the two, resulting in a detectable fluorescent signal that is proportional to the enzyme activity.
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Data Analysis: The percentage of inhibition is calculated for each concentration of Nanaomycin A relative to the control. The IC₅₀ value is determined by plotting the percent inhibition against the log concentration of Nanaomycin A.
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Cell Viability Assay (MTT Assay)
This assay measures the anti-proliferative effects of Nanaomycin A on cancer cell lines.
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Objective: To determine the cytotoxic effects of Nanaomycin A on cancer cells.
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Methodology:
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Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
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Compound Treatment: The cells are treated with a range of concentrations of Nanaomycin A for a specified duration (e.g., 72 hours).
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Viability Assessment: The metabolic activity of viable cells is assessed using a colorimetric assay, such as the MTT assay. This involves the addition of MTT reagent, which is reduced by viable cells to a purple formazan (B1609692) product.
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Data Analysis: The absorbance of the formazan product is measured, and the percentage of cell viability is calculated for each concentration relative to a vehicle-treated control.
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Global DNA Methylation Analysis
This protocol measures the overall changes in DNA methylation in cells following treatment with Nanaomycin A.
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Objective: To determine if Nanaomycin A induces global demethylation in cancer cells.
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Methodology:
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Cell Treatment and DNA Extraction: Cells are treated with Nanaomycin A or a vehicle control for 72 hours. Genomic DNA is then extracted using a commercial kit.
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Global Methylation Quantification: The percentage of 5-methylcytosine (B146107) (5-mC) in the genomic DNA is determined using a global DNA methylation quantification kit (e.g., ELISA-based).
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Data Analysis: The percentage of 5-mC in Nanaomycin A-treated cells is compared to that in untreated control cells to identify any significant decrease, which would indicate global demethylation.
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Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of Nanaomycin A against various microorganisms.
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Objective: To quantify the antimicrobial potency of Nanaomycin A.
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Methodology:
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Preparation of Dilutions: Two-fold serial dilutions of Nanaomycin A are prepared in a liquid growth medium in a 96-well microtiter plate.
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Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
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Inoculation: Each well is inoculated with the microbial suspension.
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Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
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MIC Determination: The MIC is recorded as the lowest concentration of Nanaomycin A that completely inhibits visible microbial growth.
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Conclusion
Nanaomycin A is a potent natural product with significant therapeutic potential, primarily as a selective inhibitor of DNMT3B for cancer therapy and also as a broad-spectrum antimicrobial agent. Its well-defined mechanism of action in epigenetic modification provides a strong foundation for its continued investigation and for the development of novel anticancer drugs. The experimental protocols detailed in this guide offer a framework for the further evaluation of Nanaomycin A and its analogs in preclinical research.
References
- 1. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
